molecular formula C12H14ClNO B1424909 2-chloro-N-(1-phenylcyclobutyl)acetamide CAS No. 1308650-24-9

2-chloro-N-(1-phenylcyclobutyl)acetamide

Cat. No.: B1424909
CAS No.: 1308650-24-9
M. Wt: 223.7 g/mol
InChI Key: SGBHZXYUBGEFEJ-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylcyclobutyl)acetamide is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
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Biological Activity

Overview

2-Chloro-N-(1-phenylcyclobutyl)acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

  • Chemical Formula : C11H14ClN
  • CAS Number : 1308650-24-9
  • Molecular Weight : 213.69 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the activity of various acetamide derivatives against Mycobacterium tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 2 µM . The potential for this compound to act similarly warrants further investigation.

Analgesic Properties

In a related study focusing on acetamide derivatives, compounds were evaluated for analgesic activity using the hot plate model. The findings suggested that certain derivatives exhibited significant analgesic effects comparable to standard drugs like diclofenac sodium . Although specific data for this compound is not available, its structural similarities imply potential analgesic effects.

Table 1: Biological Activity of Related Compounds

Compound NameMIC (µM)Analgesic ActivityCytotoxicity (IC50, µM)
4-Phenylpiperidine<20Moderate>80
Aminoarylpyridine<20Low27
Acetyl indole<20Significant30
Phenylcyclobutane carboxamide6.9Not EvaluatedNot Evaluated

Note: Data extrapolated from studies on structurally similar compounds .

Study on Acetamide Derivatives

A comprehensive study explored the synthesis and biological evaluation of various acetamide derivatives, including those with similar structures to this compound. The study utilized molecular docking techniques to assess binding affinities to cyclooxygenase enzymes (COX-1 and COX-2), indicating potential anti-inflammatory properties .

Pharmacological Evaluation

Another research effort focused on the design and synthesis of novel quinazolinone analogs, which highlighted the importance of structural modifications in enhancing biological activity. This underscores the relevance of structure-activity relationships (SAR) in developing new therapeutic agents from acetamide frameworks .

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of 2-chloro-N-(1-phenylcyclobutyl)acetamide exhibit significant antimicrobial activity. A study screened several 2-chloroacetamides for their efficacy against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated that these compounds were particularly effective against Gram-positive bacteria and showed moderate activity against fungi . This suggests that this compound could be developed into a potent antimicrobial agent.

Synergistic Effects with Antibiotics
The compound has also been investigated for its potential to enhance the effectiveness of existing antibiotics. In a study involving Klebsiella pneumoniae, it was found that combining 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with antibiotics like ciprofloxacin and meropenem resulted in synergistic effects, thereby reducing the concentrations of antibiotics needed to achieve bacterial death . This finding highlights the compound's potential role in combating antibiotic resistance.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with phenylcyclobutyl amine under controlled conditions. Various studies have reported methods to synthesize related compounds, emphasizing the versatility of chloroacetamides in creating derivatives with tailored biological activities .

Therapeutic Potential

Anti-inflammatory and Analgesic Properties
Compounds containing acetamide linkages have been extensively studied for their therapeutic properties, including anti-inflammatory and analgesic effects. For instance, derivatives similar to this compound have shown promise as analgesics in preclinical models, suggesting potential applications in pain management .

Anticancer Activity
Research into acetamide derivatives has also revealed their potential as anticancer agents. Some compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored further for its anticancer properties .

Case Studies and Research Findings

Several studies have documented the biological activities of chloroacetamides, including:

  • Antimicrobial Screening : A QSAR analysis conducted on newly synthesized N-(substituted phenyl)-2-chloroacetamides confirmed their antimicrobial efficacy against multiple strains, emphasizing structure-activity relationships and the importance of substituent positioning on the phenyl ring .
  • Combination Therapy Research : In studies examining the effects of combining 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with other antibiotics, researchers reported enhanced antibacterial activity against resistant strains, underscoring its potential in developing new treatment regimens for infections caused by resistant bacteria .
  • Therapeutic Applications : The exploration of acetamide derivatives for anti-inflammatory and analgesic applications has opened avenues for drug development targeting chronic pain and inflammatory conditions .

Properties

IUPAC Name

2-chloro-N-(1-phenylcyclobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-11(15)14-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBHZXYUBGEFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.